

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
Cat. No.:	B596522

[Get Quote](#)

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a substituted benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a core component of pharmacologically active molecules, most notably as a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its relevance within the context of PDE4 inhibition signaling pathways.

Chemical Structure and Properties

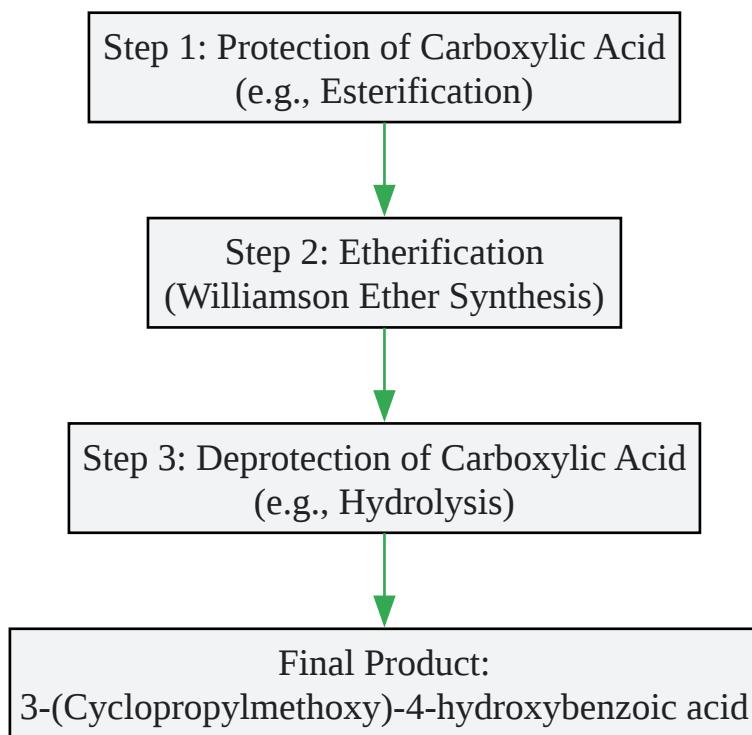
The chemical identity of **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid** is defined by a benzoic acid core substituted with a hydroxyl group at the 4-position and a cyclopropylmethoxy group at the 3-position.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Physicochemical Data:


Property	Value	Reference
CAS Number	1243391-44-7	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₂ O ₄	[1] [2]
Molecular Weight	208.21 g/mol	[1] [2]
Physical Form	Solid	[2]
Purity	Typically ≥97%	[2]
Storage Conditions	Inert atmosphere, room temperature	[2]
SMILES	O=C(O)C1=CC=C(O)C(OCC2CC2)=C1	
InChI Key	CPGNRCZMIIWDPZ-UHFFFAOYSA-N	[2]

Experimental Protocols

Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid

The synthesis of **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid** can be achieved through a multi-step process, adapted from methodologies reported in patents for structurally related compounds, such as the intermediates of Roflumilast.[\[1\]](#)[\[2\]](#)[\[4\]](#) A plausible and detailed experimental protocol is outlined below.

Workflow for the Synthesis of **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid**:

[Click to download full resolution via product page](#)

A proposed synthetic workflow.

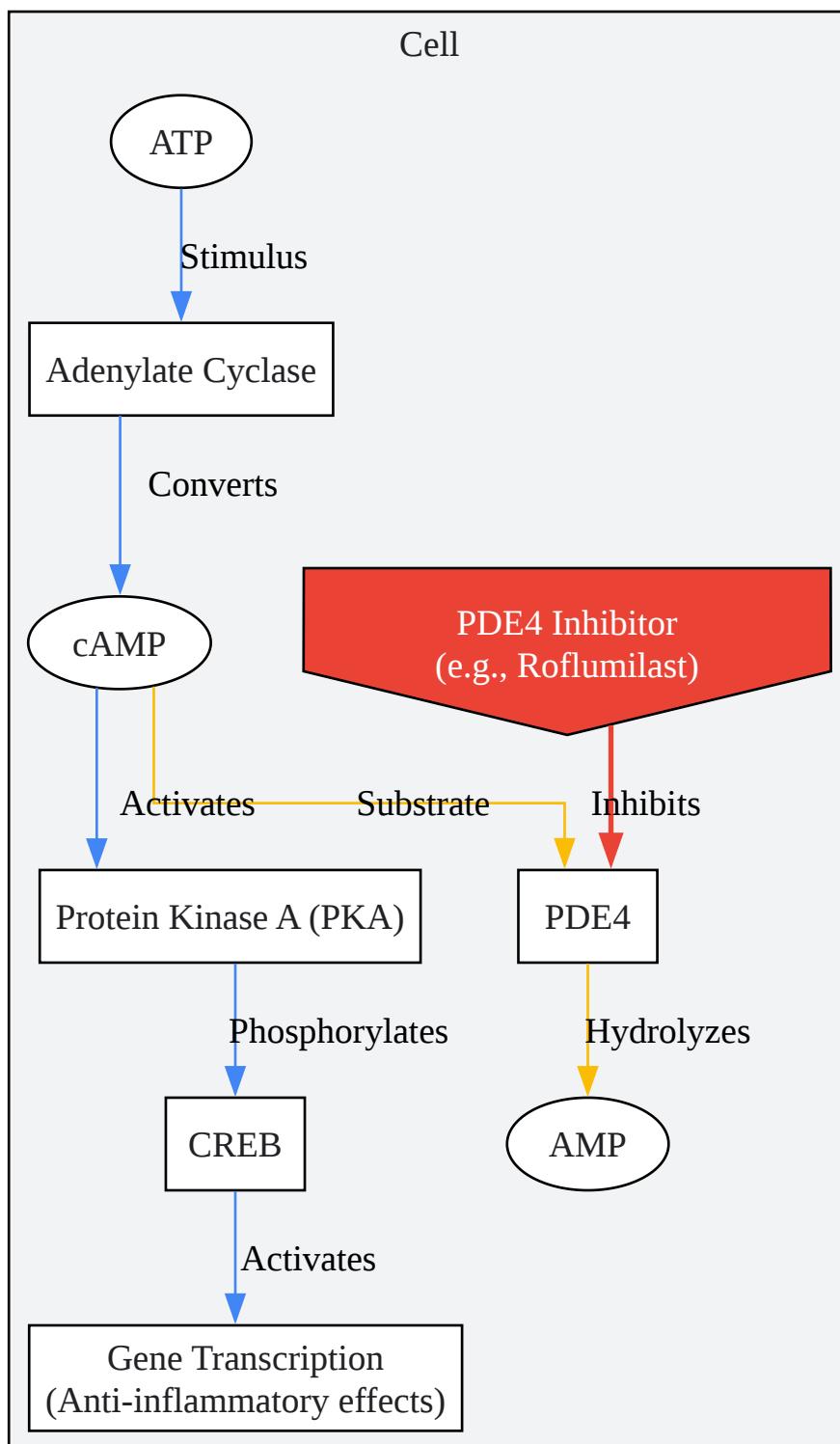
Step 1: Esterification of 3,4-dihydroxybenzoic acid

- Reaction Setup: To a solution of 3,4-dihydroxybenzoic acid in a suitable solvent such as methanol or ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding ester (e.g., methyl 3,4-dihydroxybenzoate).

Step 2: Selective Etherification

- Reaction Setup: Dissolve the ester from Step 1 in an appropriate polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
- Addition of Reagents: Add a suitable base, such as potassium carbonate or cesium carbonate, to the solution. Then, add (bromomethyl)cyclopropane dropwise at room temperature.
- Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours to overnight. Monitor the reaction progress by TLC. The etherification is expected to occur preferentially at the more acidic 3-hydroxyl group.
- Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-(cyclopropylmethoxy)-4-hydroxybenzoate ester.

Step 3: Hydrolysis of the Ester


- Reaction Setup: Dissolve the purified ester from Step 2 in a mixture of an alcohol (e.g., methanol or ethanol) and water.
- Addition of Base: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
- Reaction Conditions: Heat the mixture to reflux and stir for a few hours until the hydrolysis is complete (monitored by TLC).
- Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The product, **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid**, will precipitate out of the solution.
- Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product. Further purification can be achieved by recrystallization from a suitable solvent system.

Biological Context and Signaling Pathways

While **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid** is primarily recognized as a synthetic intermediate, its structural similarity to known PDE4 inhibitors suggests its relevance in the context of the cyclic adenosine monophosphate (cAMP) signaling pathway. PDE4 is a key enzyme that degrades cAMP, a crucial second messenger in various cellular processes. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).^{[5][6]} This activation can modulate a variety of downstream cellular responses, including the reduction of inflammatory responses and relaxation of smooth muscle.

Derivatives of **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid**, such as Roflumilast, are potent PDE4 inhibitors used in the treatment of inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD).^[7]

Generalized PDE4 Inhibition Signaling Pathway:

[Click to download full resolution via product page](#)

The role of PDE4 inhibitors in the cAMP signaling cascade.

Conclusion

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a valuable building block in synthetic organic and medicinal chemistry. Its straightforward, albeit multi-step, synthesis provides access to a molecular scaffold that is central to the development of potent PDE4 inhibitors. Understanding its chemical properties and synthetic routes is crucial for researchers engaged in the discovery and development of novel therapeutics targeting the cAMP signaling pathway for the treatment of inflammatory and other diseases. The provided technical information serves as a foundational guide for professionals in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 2. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 3. 1243391-44-7|3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 5. Phosphodiesterase-4 Inhibition in Parkinson's Disease: Molecular Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α -mangostin derivative 4e as a PDE4 inhibitor promote proteasomal degradation of alpha-synuclein in Parkinson's disease models through PKA activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Cyclopropylmethoxy)-3-hydroxybenzamide|353-20-2 [benchchem.com]
- To cite this document: BenchChem. [3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid chemical structure and CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b596522#3-cyclopropylmethoxy-4-hydroxybenzoic-acid-chemical-structure-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com